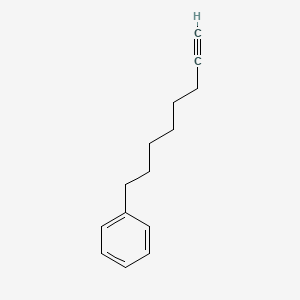
Oct-7-yn-1-ylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oct-7-yn-1-ylbenzene: is an organic compound that belongs to the class of alkylbenzenes It features a benzene ring substituted with an oct-7-yn-1-yl group, which includes both a triple bond and a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oct-7-yn-1-ylbenzene typically involves the coupling of a benzene derivative with an alkyne. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide (such as bromobenzene) with an alkyne (such as oct-7-yne) in the presence of a palladium catalyst and a copper co-catalyst under basic conditions . The reaction proceeds smoothly under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through distillation or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Oct-7-yn-1-ylbenzene undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used as oxidizing agents.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typically employed.
Major Products Formed:
Oxidation: Formation of oct-7-yn-1-one or oct-7-yn-1-al.
Reduction: Formation of oct-7-en-1-ylbenzene or octylbenzene.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.
Scientific Research Applications
Oct-7-yn-1-ylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: It can be used as a probe or ligand in biochemical studies to investigate interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of oct-7-yn-1-ylbenzene depends on the specific reactions it undergoes. For example, in hydrogenation reactions, the alkyne group interacts with the catalyst surface, facilitating the addition of hydrogen atoms to the triple bond. In electrophilic aromatic substitution reactions, the benzene ring’s electron-rich nature attracts electrophiles, leading to the formation of substituted products.
Comparison with Similar Compounds
Oct-1-en-7-yn-2-ylbenzene: Similar structure but with a different position of the double bond.
Oct-1-yn-1-ylbenzene: Lacks the double bond, resulting in different reactivity.
Oct-7-en-1-ylbenzene: Contains a double bond instead of a triple bond.
Uniqueness: Oct-7-yn-1-ylbenzene is unique due to the presence of both a benzene ring and an alkyne group, which imparts distinct reactivity and versatility in chemical transformations. Its ability to undergo a wide range of reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C14H18 |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
oct-7-ynylbenzene |
InChI |
InChI=1S/C14H18/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h1,7,9-10,12-13H,3-6,8,11H2 |
InChI Key |
NDUNUEBRUATAAG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


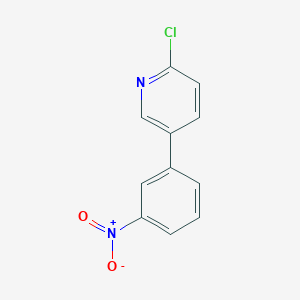
![Ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B13872835.png)
![tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate](/img/structure/B13872837.png)
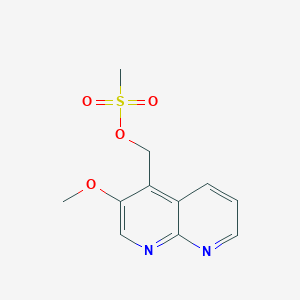
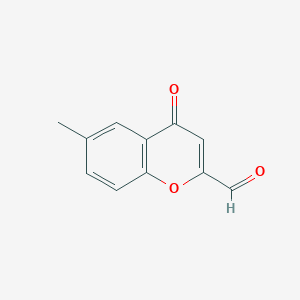

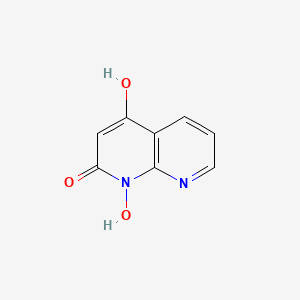
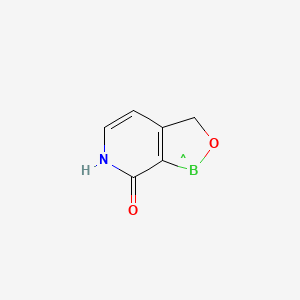
![[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol](/img/structure/B13872863.png)
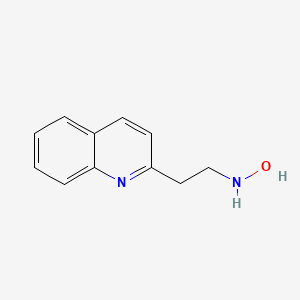
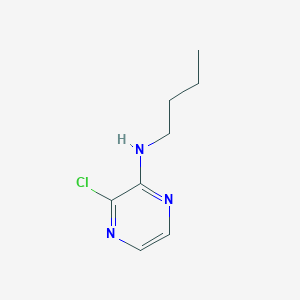
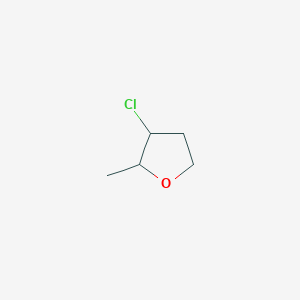
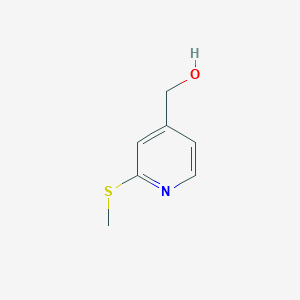
![2-[(4-Amino-1,3,5-triazin-2-yl)amino]-4-chlorophenol](/img/structure/B13872892.png)
